molecular formula C18H18Cl2N2O3 B15014975 2,4-dichloro-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15014975
M. Wt: 381.2 g/mol
InChI Key: TUAMRJAJSTYSCH-SRZZPIQSSA-N
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Description

2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes dichloro, methoxy, and propoxy functional groups. It is primarily used in the fields of chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 3-methoxy-4-propoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its dichloro groups can interact with nucleophilic sites on proteins, leading to the inhibition of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
  • 2,4-dichloro-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide
  • 2,4-dichloro-N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N’-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and propoxy groups enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18Cl2N2O3/c1-3-8-25-16-7-4-12(9-17(16)24-2)11-21-22-18(23)14-6-5-13(19)10-15(14)20/h4-7,9-11H,3,8H2,1-2H3,(H,22,23)/b21-11+

InChI Key

TUAMRJAJSTYSCH-SRZZPIQSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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